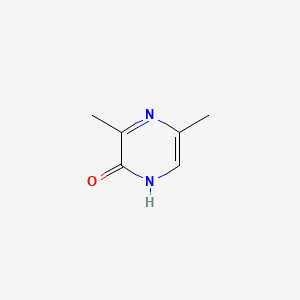

3,5-Dimethylpyrazin-2-ol

Description

Properties

IUPAC Name |

3,5-dimethyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-3-7-6(9)5(2)8-4/h3H,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYKJVCIKQEVCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30519771 | |

| Record name | 3,5-Dimethylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30519771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60187-00-0 | |

| Record name | 3,5-Dimethylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30519771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of 3,5-Dimethylpyrazin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylpyrazin-2-ol (DPO) has been identified as a key quorum-sensing autoinducer molecule in the pathogenic bacterium Vibrio cholerae and other microbial species.[1] This pyrazine-derived signaling molecule plays a crucial role in regulating microbial community behaviors, including pathogenicity and biofilm formation. Structurally, DPO consists of a pyrazine (B50134) ring with hydroxyl (-OH) and methyl (-CH₃) substituents.[1] Its biosynthesis originates from the amino acids threonine and alanine, a process involving the enzyme threonine dehydrogenase.[1][2] In Vibrio cholerae, DPO is detected by the cytoplasmic transcription factor VqmA. The DPO-VqmA complex then activates the expression of the small regulatory RNA, VqmR, which in turn post-transcriptionally regulates a suite of genes, including those involved in biofilm formation and virulence.[2][3][4] This technical guide provides an in-depth overview of the discovery, isolation, and biological significance of this compound, presenting available quantitative data, experimental methodologies, and key signaling pathways.

Discovery and Biological Role

The discovery of this compound as a quorum-sensing molecule was a significant advancement in understanding the complex cell-to-cell communication systems in bacteria. It was identified as a new type of autoinducer in Vibrio cholerae that operates in parallel to the canonical quorum-sensing pathways.[2] DPO signaling is independent of the well-studied LuxU and LuxO signal transduction pathways, instead relying on the VqmA receptor and the VqmR small RNA.[4]

The primary biological function of the DPO-mediated quorum-sensing system in V. cholerae is the regulation of collective behaviors.[1] Specifically, at high cell densities, the accumulation of DPO leads to the activation of VqmA, which then induces the expression of VqmR.[2][3] VqmR acts as a post-transcriptional repressor of genes required for biofilm formation, such as vpsT.[2][5] This regulatory action allows V. cholerae to modulate its lifestyle in response to population density, for instance, by inhibiting biofilm formation at high cell densities.[2] The activity of this pathway is also influenced by environmental cues, such as oxygen availability and the presence of bile salts in the host gut, suggesting that the VqmA-DPO system serves as an integration hub for various signals.[6]

Experimental Protocols

General Method for Identification of Autoinducers from Bacterial Supernatants

Experimental Workflow for Autoinducer Discovery

Biosynthesis of this compound

The biosynthesis of DPO in Vibrio cholerae utilizes the amino acids L-threonine and alanine. The key enzyme in this pathway is L-threonine-3-dehydrogenase (Tdh), which catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate. This intermediate is unstable and decarboxylates to form aminoacetone. It is proposed that aminoacetone then undergoes a series of uncatalyzed reactions to form this compound.

Biosynthesis Pathway of this compound

Chemical Synthesis

While detailed, step-by-step protocols for the chemical synthesis of this compound are not extensively detailed in the reviewed literature, general methods have been described. One common approach involves the redox reaction of a corresponding dimethylpyrazine.[1] For instance, dimethylpyrazine can be reacted with hydrogen peroxide or undergo deoxygenation of intermediates catalyzed by an acid.[1]

A synthesis method for a related compound, 3,5,6-trimethylpyrazin-2-ol, has been reported, which may be adaptable. This involves the reaction of L-alaninamide hydrochloride with 2,3-butanedione (B143835) in an aqueous sodium hydroxide (B78521) solution, followed by acidification, extraction, and recrystallization.[7][8]

Quantitative Data

Quantitative data regarding the isolation and synthesis of this compound is not extensively consolidated in the available literature. However, data for related synthesized pyrazine derivatives are available and presented below for reference.

Table 1: Physicochemical and Spectroscopic Data for this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Synthesis Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) | Reference |

| This compound | C₆H₈N₂O | 124.14 | Not Reported | Not available in a consolidated format. | [9][10] |

| 3,5,6-Trimethylpyrazin-2-ol | C₇H₁₀N₂O | 138.17 | 8% | ¹H NMR (400 MHz, CDCl₃): δ 2.39 (s, 3H), 2.27 (s, 3H), 2.23 (s, 3H). ¹³C NMR (100 MHz, CDCl₃): δ 158.8, 153.2, 131.6, 130.3, 20.3, 19.3, 16.7. | [7][8] |

| 3,5-Dimethylpyrazine-2-carboxylic acid | C₇H₈N₂O₂ | 152.15 | 33% | ¹H NMR (500 MHz, CDCl₃): δ 8.64 (s, 1H), 2.97 (s, 3H), 2.62 (s, 3H). ¹³C NMR (125 MHz, CDCl₃): δ 164.2, 154.7, 150.2, 148.8, 138.0, 23.6, 21.4. LC-TOF-MS: m/z = 153.0667 [M+H]⁺. | [7][8] |

| (3,5-Dimethylpyrazin-2-yl-)methyl-sulfate | C₇H₁₀N₂O₄S | 218.23 | 13.4% | ¹H NMR (600 MHz, D₂O): δ 8.53 (s, 1H), 5.29 (s, 2H), 2.72 (s, 3H), 2.65 (s, 3H). | [7][8] |

Signaling Pathway

In Vibrio cholerae, this compound (DPO) functions as an autoinducer that is detected by the cytoplasmic receptor and transcription factor, VqmA. This interaction initiates a signaling cascade that ultimately regulates gene expression related to biofilm formation and virulence.

At low cell density, DPO concentrations are low, and VqmA is largely unbound, resulting in basal or no activation of its target gene, vqmR. As the bacterial population grows, DPO accumulates in the extracellular environment and diffuses into the cytoplasm. The binding of DPO to VqmA enhances the transcription factor's activity, leading to increased expression of the vqmR gene.[2][6]

The product of this gene, VqmR, is a small regulatory RNA (sRNA). VqmR functions by base-pairing with the mRNA of target genes, leading to their translational repression. A key target of VqmR is the mRNA of vpsT, a transcriptional activator of biofilm formation genes.[5] By repressing vpsT translation, VqmR effectively inhibits biofilm formation at high cell densities.[5] This pathway also interacts with other regulatory networks within the cell, including a double-negative feedback loop with the transcription factor LuxT, which represses vqmR transcription.[3]

DPO-VqmA-VqmR Signaling Pathway in Vibrio cholerae

Conclusion

This compound is a recently identified and significant player in bacterial cell-to-cell communication, particularly in the pathogen Vibrio cholerae. Its discovery has opened new avenues for understanding how bacteria regulate their social behaviors and interact with their environment, including within a host. The DPO-VqmA-VqmR signaling pathway represents a distinct regulatory circuit that controls important phenotypes such as biofilm formation. While the biological role of DPO is becoming clearer, further research is needed to provide detailed and standardized protocols for its isolation and synthesis, as well as more comprehensive quantitative characterization. Such data will be invaluable for researchers in microbiology, chemical biology, and drug development who are interested in targeting bacterial communication systems to control infectious diseases.

References

- 1. This compound | 60187-00-0 | Benchchem [benchchem.com]

- 2. A Vibrio cholerae autoinducer-receptor pair that controls biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A transcription factor-sRNA-mediated double-negative feedback loop confers pathogen-specific control of quorum-sensing genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. The Vibrio cholerae Quorum-Sensing Protein VqmA Integrates Cell Density, Environmental, and Host-Derived Cues into the Control of Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 60187-00-0 | FD140424 [biosynth.com]

- 10. This compound | 60187-00-0 [sigmaaldrich.com]

Early Studies on Pyrazinol Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Aspects of Early Pyrazinol Derivative Research for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the foundational research on pyrazinol and its derivatives, with a particular focus on studies conducted before the year 2000. This document delves into the synthesis, biological evaluation, and early mechanistic insights of these heterocyclic compounds, which have since become the basis for numerous therapeutic agents. By summarizing key quantitative data, detailing experimental protocols, and visualizing experimental workflows and mechanistic pathways, this guide aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to Pyrazinol Derivatives

Pyrazines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4. Their derivatives, collectively known as pyrazinols, have long been a subject of interest in medicinal chemistry due to their diverse pharmacological activities. The most prominent early example is pyrazinamide (B1679903), a derivative of pyrazinecarboxamide, which became a cornerstone in the treatment of tuberculosis. Early research into pyrazinol derivatives was largely driven by the quest for novel antimicrobial and antitubercular agents, with later studies exploring their potential as anti-inflammatory, analgesic, and antifungal compounds. This guide will explore the seminal studies that laid the groundwork for our current understanding of these versatile scaffolds.

Synthesis of Pyrazinol and Pyrazoline Derivatives

Early synthetic routes to pyrazinol and its reduced form, pyrazoline, were pivotal in enabling the exploration of their biological activities. The primary methods reported in early literature are outlined below.

General Synthesis of Pyrazoline Derivatives from Chalcones

A common and versatile method for the synthesis of 2-pyrazoline (B94618) derivatives involves the cyclization of α,β-unsaturated ketones, known as chalcones, with hydrazine (B178648) derivatives.

Experimental Protocol: Synthesis of 2-Pyrazolines from Chalcones

-

Chalcone (B49325) Synthesis (Claisen-Schmidt Condensation):

-

An appropriately substituted acetophenone (B1666503) (1 equivalent) and a substituted benzaldehyde (B42025) (1 equivalent) are dissolved in a suitable solvent, typically ethanol (B145695).

-

An aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The mixture is then poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

The solid chalcone is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

-

-

Pyrazoline Synthesis (Cyclization):

-

The synthesized chalcone (1 equivalent) is dissolved in a solvent such as ethanol or glacial acetic acid.

-

Hydrazine hydrate (B1144303) (NH₂NH₂·H₂O) or a substituted hydrazine (e.g., phenylhydrazine) (1-1.2 equivalents) is added to the solution.

-

A catalytic amount of acid (e.g., glacial acetic acid) or base (e.g., piperidine) may be added to facilitate the reaction.

-

The reaction mixture is refluxed for several hours.

-

Upon cooling, the pyrazoline derivative often precipitates from the solution.

-

The product is collected by filtration, washed, and recrystallized to yield the pure pyrazoline.

-

Visualization of Pyrazoline Synthesis Workflow

Caption: General workflow for the synthesis of 2-pyrazoline derivatives.

Biological Activities of Pyrazinol Derivatives

Early investigations into the biological effects of pyrazinol derivatives focused primarily on their antimicrobial and anti-inflammatory properties.

Antimycobacterial Activity

The discovery of pyrazinamide's potent activity against Mycobacterium tuberculosis was a landmark in the history of tuberculosis therapy. Early studies were crucial in defining its spectrum of activity and mechanism of action.

Experimental Protocol: In Vitro Antimycobacterial Susceptibility Testing

A broth dilution method was commonly employed to determine the minimum inhibitory concentration (MIC) of pyrazinamide and its analogs against various mycobacterial species.

-

Preparation of Mycobacterial Culture:

-

A pure culture of the mycobacterial strain (e.g., M. tuberculosis H37Rv) is grown in a suitable liquid medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

-

The culture is incubated at 37°C until it reaches a desired turbidity, corresponding to a specific bacterial density.

-

-

Preparation of Drug Dilutions:

-

The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.

-

Serial twofold dilutions of the stock solution are prepared in the culture medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well is inoculated with the mycobacterial suspension.

-

The plates are incubated at 37°C for a specified period (typically 7-14 days).

-

The medium is often acidified to pH 5.5-6.0 to assess the activity of compounds like pyrazinamide, which are more active in acidic environments.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.

-

Table 1: In Vitro Antimycobacterial Activity of Pyrazinamide Analogs (Pre-2000 Studies)

| Compound | Test Organism | pH | MIC (µg/mL) | Reference |

| Pyrazinamide | M. tuberculosis | 5.5 | 12.5 - 50 | [1] |

| Pyrazinamide | M. tuberculosis | 6.8 | >100 | [1] |

| Pyrazinoic Acid | M. tuberculosis | 5.5 | 12.5 - 50 | |

| 5-Chloropyrazinamide | M. tuberculosis | 6.8 | 12.5 | |

| 5-Chloropyrazinamide | M. bovis | 6.8 | 12.5 | |

| 5-Chloropyrazinamide | M. kansasii | 6.8 | 25 | |

| 5-Chloropyrazinamide | M. avium | 6.8 | 50 |

Mechanism of Action of Pyrazinamide

Early research elucidated that pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene. The activity of POA is highly dependent on an acidic environment. The proposed mechanism involves the accumulation of protonated POA within the mycobacterial cell, leading to a disruption of membrane potential and cellular functions.

Visualization of Pyrazinamide's Proposed Mechanism of Action

Caption: Proposed mechanism of action of Pyrazinamide.

Anti-inflammatory Activity

Early studies also explored the anti-inflammatory potential of pyrazoline derivatives, often using the carrageenan-induced paw edema model in rats.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

-

Animal Model:

-

Adult rats (e.g., Wistar or Sprague-Dawley) are used.

-

The animals are fasted overnight before the experiment.

-

-

Drug Administration:

-

The test compounds are administered orally or intraperitoneally at a specific dose.

-

A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

-

Induction of Inflammation:

-

After a set period (e.g., 30-60 minutes) following drug administration, a solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of one of the rat's hind paws.

-

-

Measurement of Paw Edema:

-

The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

-

Table 2: Anti-inflammatory Activity of Selected Pyrazoline Derivatives (Pre-2000 Studies)

| Compound | Animal Model | Dose (mg/kg) | Route | % Inhibition of Edema (at 3h) | Reference |

| Phenylbutazone | Rat | 100 | p.o. | 45-55% | Varies |

| Indomethacin | Rat | 10 | p.o. | 50-60% | Varies |

| Substituted Pyrazolines | Rat | 50-100 | p.o. | 30-60% | Varies |

Note: Specific data from pre-2000 studies on individual pyrazoline derivatives is often presented in broader publications. The table provides a general range of reported activities.

Visualization of Anti-inflammatory Assay Workflow

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion

The early studies on pyrazinol and pyrazoline derivatives were instrumental in establishing their therapeutic potential. The pioneering work on pyrazinamide revolutionized the treatment of tuberculosis, and the initial investigations into the antimicrobial and anti-inflammatory properties of pyrazolines opened up new avenues for drug discovery. The synthetic methodologies and biological evaluation techniques developed during this period laid a solid foundation for the subsequent decades of research that have led to the development of a wide array of pyrazole-based drugs. This guide serves as a testament to the enduring legacy of this early research and as a practical resource for contemporary scientists working to build upon these foundational discoveries.

References

The Biosynthesis of 3,5-Dimethylpyrazin-2-ol: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of 3,5-Dimethylpyrazin-2-ol (DPO), a significant quorum-sensing molecule in various bacterial species, including the human pathogen Vibrio cholerae. This document details the key enzymatic steps, precursor molecules, and intermediates, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development targeting this pathway.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process originating from the amino acids L-threonine and L-alanine. The pathway is initiated by the enzymatic conversion of L-threonine and culminates in the condensation and cyclization of key intermediates to form the pyrazine (B50134) ring.

The proposed biosynthetic pathway commences with the NAD+-dependent oxidation of L-threonine, a reaction catalyzed by the enzyme L-threonine-3-dehydrogenase (TDH)[1]. This enzymatic step produces the unstable intermediate, 2-amino-3-ketobutyrate, which subsequently undergoes spontaneous decarboxylation to yield aminoacetone[2][3][4]. Aminoacetone serves as a critical building block for the pyrazine scaffold.

While the precise enzymatic machinery for the final cyclization and modification steps to form DPO are not yet fully elucidated, it is hypothesized to involve the condensation of two key intermediates derived from aminoacetone and L-alanine. One proposed intermediate is N-alanyl-aminoacetone. The condensation of these precursors, followed by cyclization, oxidation, and tautomerization, would yield the final this compound product.

Below is a diagrammatic representation of the proposed core biosynthetic pathway.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of pyrazines, focusing on the initial enzymatic step and product yields from related pathways.

Table 1: Kinetic Parameters of L-Threonine-3-Dehydrogenase (TDH)

| Organism | Km for L-Threonine (mM) | Km for NAD+ (mM) | Vmax | Specific Activity (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference |

| Escherichia coli | - | - | - | 12.77 IU/mg | 9.0 | 45 | [5] |

| Clostridium sticklandii | 18 | 0.1 | - | 234 units/mg | 9.0 | - |

Note: U (Unit) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified assay conditions.

Table 2: Production of 2,5-Dimethylpyrazine (a related pyrazine) in Engineered E. coli

| Strain | Precursor | Titer (mg/L) | Yield (g/g) | Fermentation Time (h) | Reference |

| Engineered E. coli BL21(DE3) | L-Threonine | 2897.30 | - | 24 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Heterologous Expression and Purification of L-Threonine-3-Dehydrogenase (TDH)

This protocol describes the expression of His-tagged TDH in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with His-tagged TDH gene (e.g., pET series)

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA agarose (B213101) resin

-

Lysozyme, DNase I, and protease inhibitors

Protocol:

-

Transform the TDH expression plasmid into a competent E. coli expression strain and plate on selective LB agar (B569324) plates.

-

Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer and add lysozyme, DNase I, and protease inhibitors.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Equilibrate the Ni-NTA resin with lysis buffer and then incubate the clarified lysate with the resin.

-

Wash the resin with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged TDH with elution buffer.

-

Analyze the purity of the eluted protein by SDS-PAGE.

L-Threonine-3-Dehydrogenase (TDH) Activity Assay

This spectrophotometric assay measures the activity of TDH by monitoring the production of NADH at 340 nm.

Materials:

-

Purified TDH enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0)

-

L-Threonine solution

-

NAD+ solution

-

UV-Vis spectrophotometer

Protocol:

-

Prepare a reaction mixture in a cuvette containing assay buffer, NAD+, and L-threonine.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of the purified TDH enzyme.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

One unit of TDH activity is defined as the amount of enzyme required to produce 1 µmol of NADH per minute.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the extraction and quantification of DPO from bacterial culture supernatants.

Materials:

-

Bacterial culture supernatant

-

Ethyl acetate (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

This compound standard

Protocol:

-

Centrifuge the bacterial culture to pellet the cells and collect the supernatant.

-

Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate. Repeat the extraction three times.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the extract under a gentle stream of nitrogen.

-

Reconstitute the sample in a small volume of ethyl acetate for GC-MS analysis.

-

Inject the sample into the GC-MS. A typical temperature program would be: start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

The mass spectrometer can be operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

Identify DPO by comparing the retention time and mass spectrum with that of a pure standard.

-

Quantify the concentration of DPO by creating a standard curve.

Stable Isotope Tracing of the Biosynthetic Pathway

This protocol describes the use of stable isotope-labeled precursors to trace the biosynthesis of DPO.

Materials:

-

Bacterial strain of interest

-

Defined minimal medium

-

Stable isotope-labeled precursors (e.g., 13C-L-threonine, 15N-L-alanine)

-

GC-MS or LC-MS/MS system

Protocol:

-

Culture the bacterial strain in a defined minimal medium.

-

Supplement the medium with the stable isotope-labeled precursor(s).

-

Grow the culture for a defined period.

-

Extract the pyrazines from the culture supernatant as described in Protocol 3.3.

-

Analyze the extract by MS.

-

Determine the incorporation of the stable isotopes into the DPO molecule by analyzing the mass shift in the mass spectrum. This will confirm the precursor-product relationship and can provide insights into the biosynthetic mechanism.

Conclusion

The biosynthesis of this compound presents a compelling target for the development of novel anti-virulence and anti-biofilm agents. This technical guide provides a foundational understanding of the core pathway, supported by quantitative data and detailed experimental protocols. Further research is required to fully elucidate the enzymatic machinery responsible for the final steps of DPO formation. The methodologies and information presented herein are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge of this important signaling molecule and its role in bacterial communication and pathogenesis.

References

- 1. This compound | 60187-00-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High level expression of L-threonine dehydrogenase from Escherichia coli and analysis of its enzymatic properties [spkx.net.cn]

- 6. Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 3,5-Dimethylpyrazin-2-ol from Threonine and Alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylpyrazin-2-ol (DPO) is a quorum-sensing molecule produced by various bacteria, including the human pathogen Vibrio cholerae, where it plays a crucial role in regulating biofilm formation and virulence.[1] The biosynthesis of this significant signaling molecule involves the amino acids L-threonine and L-alanine as primary precursors. This technical guide provides a comprehensive overview of the known biosynthetic pathway of DPO, detailing the roles of its amino acid precursors and key enzymatic steps. While the complete enzymatic cascade for DPO synthesis is an area of ongoing research, this document outlines the established mechanisms and provides inferred experimental protocols for its synthesis and analysis, based on related pyrazine (B50134) chemistry. Quantitative data for analogous pyrazine synthesis reactions are presented to offer a comparative baseline for yield expectations.

Introduction to this compound and its Precursors

This compound is a substituted pyrazinol that acts as an autoinducer in bacterial quorum sensing, a cell-to-cell communication system that orchestrates collective behaviors.[1] Its synthesis is intrinsically linked to amino acid metabolism, specifically utilizing L-threonine and L-alanine.[1][2] The biosynthesis is initiated by the enzymatic conversion of L-threonine to the key intermediate, aminoacetone, by L-threonine 3-dehydrogenase (TDH).[2][3][4] Alanine (B10760859) is incorporated in the form of N-alanyl-aminoacetone, which then undergoes condensation and cyclization with aminoacetone to form the DPO molecule.[3] While the enzymes for the latter steps have not been fully elucidated and are referred to as "unassigned," the foundational role of threonine and alanine is well-established.[3]

Biosynthetic Pathway of this compound

The formation of this compound from L-threonine and L-alanine is a multi-step enzymatic process. The initial and well-characterized step is the conversion of L-threonine to aminoacetone.

Formation of Aminoacetone from L-Threonine

The biosynthesis begins with the oxidation of L-threonine, catalyzed by the NAD+-dependent enzyme L-threonine 3-dehydrogenase (TDH). This reaction produces the unstable intermediate L-2-amino-acetoacetate, which then undergoes spontaneous decarboxylation to yield aminoacetone.[5][6]

-

Reaction: L-Threonine → L-2-Amino-acetoacetate → Aminoacetone + CO2

-

Enzyme: L-threonine 3-dehydrogenase (TDH)

-

Cofactor: NAD+

The Role of Alanine and the Formation of N-alanyl-aminoacetone

The precise enzymatic mechanism for the formation of N-alanyl-aminoacetone from alanine and aminoacetone has not yet been fully detailed in published literature. It is hypothesized to involve an amidation reaction, though the specific ligase or transferase remains to be identified.

Condensation and Cyclization to this compound

The final step in the proposed biosynthetic pathway is the condensation of aminoacetone and N-alanyl-aminoacetone, followed by cyclization and subsequent tautomerization to form the aromatic pyrazinol ring of DPO.[3] The enzymes catalyzing this crucial condensation and cyclization are currently unassigned.[3]

Quantitative Data on Related Pyrazine Synthesis

| Product | Precursor(s) | Biocatalyst | Yield | Reference |

| 2,5-Dimethylpyrazine (B89654) | L-Threonine | Recombinant E. coli | 2897.30 mg/L | [7] |

| 2-Ethyl-3,5-dimethylpyrazine (B18607) | L-Threonine | Cupriavidus necator enzymes (TDH and KBL) | up to 20.2% | [3][8][9] |

| 2,3,5-Trimethylpyrazine | Wheat medium | Bacillus amyloliquefaciens | 0.446 ± 0.052 mg/g | [10] |

Experimental Protocols

The following protocols are inferred based on established methods for the chemoenzymatic and whole-cell synthesis of related alkylpyrazines from amino acid precursors. These should serve as a starting point for the development of a specific protocol for this compound.

Inferred Protocol for Whole-Cell Biocatalysis of this compound

This protocol is adapted from methodologies used for 2,5-dimethylpyrazine production in genetically engineered E. coli.[7]

1. Strain Preparation:

- Genetically engineer a suitable host organism (e.g., E. coli BL21(DE3)) to overexpress L-threonine 3-dehydrogenase (TDH).

- If the enzymes for N-alanyl-aminoacetone formation and the final condensation/cyclization are identified, they should also be co-expressed.

- Prepare a starter culture by inoculating a single colony into a suitable medium (e.g., LB broth) and incubating overnight.

2. Bioconversion Reaction:

- Prepare the production medium containing L-threonine and L-alanine as precursors. A starting point could be a defined minimal medium supplemented with, for example, 10 g/L L-threonine and 5 g/L L-alanine.

- Inoculate the production medium with the overnight culture to a specified optical density (e.g., OD600 of 0.1).

- Incubate the culture under controlled conditions (e.g., 37°C with shaking at 200 rpm) for a duration determined by optimization experiments (e.g., 24-48 hours).

3. Product Extraction and Analysis:

- Separate the cells from the culture medium by centrifugation.

- Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

- Concentrate the organic phase under reduced pressure.

- Analyze the extract for the presence and quantity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Inferred Protocol for Cell-Free Enzymatic Synthesis

This protocol is based on the use of purified enzymes for the synthesis of alkylpyrazines.

1. Enzyme Purification:

- Clone and express the gene for L-threonine 3-dehydrogenase (TDH) in a suitable expression system (e.g., E. coli).

- Purify the enzyme using standard chromatography techniques (e.g., affinity chromatography).

- The enzymes for the subsequent steps would also need to be purified once identified.

2. Enzymatic Reaction:

- Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing the necessary cofactors (e.g., 1 mM NAD+).

- Add the precursors, L-threonine and L-alanine, to the reaction buffer.

- Initiate the reaction by adding the purified TDH and other necessary enzymes.

- Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a specified period.

3. Product Analysis:

- Monitor the reaction progress and product formation using HPLC or GC-MS.

- Quench the reaction and extract the product as described in the whole-cell protocol.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Biosynthetic pathway of this compound.

Caption: General experimental workflow for DPO synthesis.

Conclusion

The biosynthesis of this compound from L-threonine and L-alanine represents a fascinating intersection of amino acid metabolism and bacterial signaling. While the initial enzymatic step involving L-threonine 3-dehydrogenase is well-understood, the subsequent incorporation of alanine and the final cyclization to form the pyrazinol ring remain key areas for future research. The protocols and data presented in this guide, though partly inferred from related systems, provide a solid foundation for researchers aiming to produce and study this important quorum-sensing molecule. Further elucidation of the complete enzymatic pathway will undoubtedly open new avenues for the biotechnological production of DPO and its derivatives for applications in drug development and the study of bacterial pathogenesis.

References

- 1. This compound | 60187-00-0 | Benchchem [benchchem.com]

- 2. Mechanism of Vibrio cholerae Autoinducer-1 Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminoacetone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of 3,5-Dimethylpyrazin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 3,5-Dimethylpyrazin-2-ol (DPO). The information presented herein is intended for an audience with a technical background in chemistry and pharmacology, aiming to support research and development efforts involving this compound.

General Chemical Properties

This compound, also known by its IUPAC name 3,5-dimethyl-1H-pyrazin-2-one, is a pyrazine-derived molecule. It is recognized for its significant role in microbial communication as a quorum-sensing (QS) autoinducer.

| Identifier | Value |

| IUPAC Name | 3,5-dimethyl-1H-pyrazin-2-one |

| Synonyms | This compound; 2(1H)-Pyrazinone, 3,5-dimethyl-; 3,5-dimethyl-2(1H)-Pyrazinone[1] |

| CAS Number | 60187-00-0[1][2][3][4][5] |

| Molecular Formula | C₆H₈N₂O[1][2][3][4][5] |

| Molecular Weight | 124.14 g/mol [1][3] |

| Canonical SMILES | CC1=CNC(=O)C(=N1)C[1] |

| InChI Key | AJYKJVCIKQEVCF-UHFFFAOYSA-N[1][2] |

Computed Physicochemical and Topological Properties

The following table summarizes the computed physicochemical and topological properties of this compound. These values are computationally derived and provide insights into the molecule's behavior in various chemical environments.

| Property | Value |

| XLogP3-AA | -0.4[1][6] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Rotatable Bond Count | 0[1] |

| Exact Mass | 124.063662883[1] |

| Monoisotopic Mass | 124.063662883[1] |

| Topological Polar Surface Area | 41.5 Ų[1][6] |

| Heavy Atom Count | 9[1] |

| Complexity | 203[1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research.

One common laboratory-scale synthesis of this compound involves the redox reaction of a corresponding dimethylpyrazine.

-

Protocol: Oxidation of Dimethylpyrazine

-

Reactants : Dimethylpyrazine and an oxidizing agent such as hydrogen peroxide.

-

Procedure : Dimethylpyrazine is reacted with hydrogen peroxide. An alternative method involves the deoxygenation of intermediates using pyridine-N-oxide catalyzed by sulfuric acid.

-

Reaction Conditions : Industrial production methods may vary but generally follow similar reaction conditions to ensure efficient synthesis.

-

Purification : The final product is purified using standard laboratory techniques such as recrystallization or chromatography to achieve the desired purity.

-

This compound is naturally synthesized by various bacterial species, including Vibrio cholerae, through enzymatic pathways.

-

Protocol: Bacterial Biosynthesis Pathway

-

Precursors : The biosynthesis of DPO utilizes the amino acids L-threonine and L-alanine.

-

Enzymatic Conversion : Threonine dehydrogenase plays a critical role in the pathway, converting threonine into aminoacetone.

-

Condensation and Oxidation : Aminoacetone subsequently undergoes condensation and oxidation to form the final this compound product.

-

Influencing Factors : The concentration of threonine in the growth medium has been shown to directly influence the production levels of DPO.

-

Caption: Biosynthesis pathway of this compound.

Chemical Reactivity and Stability

-

Oxidation : The compound can be oxidized to form the corresponding pyrazinones.

-

Reduction : Reduction reactions can convert it into various pyrazine (B50134) derivatives.

-

Substitution : The hydroxyl group on the pyrazine ring can be substituted with other functional groups under appropriate reaction conditions.

-

Storage and Stability : For long-term storage, it is recommended to store the compound at 2°C - 8°C in a tightly sealed container.[3]

Biological Activity and Signaling

This compound is a significant signaling molecule in bacterial populations, acting as a quorum-sensing (QS) autoinducer. This communication system allows bacteria to coordinate gene expression in response to population density.

In the pathogenic bacterium Vibrio cholerae, DPO is a key autoinducer that regulates collective behaviors such as biofilm formation and virulence factor production.[7]

-

Mechanism of Action : DPO functions by binding to and activating the transcription factor VqmA. This DPO-VqmA complex then modulates the expression of genes involved in pathogenesis and biofilm formation. This signaling enables synchronized behavior within the bacterial population in response to environmental cues.

Caption: DPO signaling pathway in bacterial quorum sensing.

-

Stress Response : Studies have indicated that under antibiotic stress, certain bacteria produce an array of 3,5-disubstituted pyrazin-2-ones, including DPO, suggesting its potential role as a stress response molecule.

-

Ligand Binding : this compound has been described as a specific ligand that can bind to the disulfide bond in antimicrobial peptides.[3] This binding occurs at an allosteric site, causing a conformational change in the protein and altering its activity.[3]

Safety and Toxicology

Handling this compound requires appropriate safety precautions in a laboratory setting.

| Hazard Class | GHS Category | Description |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[2] |

| Specific target organ toxicity, single exposure | Category 3 | May cause respiratory irritation.[2] |

-

Handling Precautions : Due to its hazard profile, handling should be performed in a well-ventilated area, preferably a fume hood. Personal protective equipment, including nitrile gloves, safety goggles, and a lab coat, is essential.

-

Storage : Store in a cool, dry place away from oxidizing agents.

-

First Aid : In case of skin or eye contact, rinse the affected area with water for at least 15 minutes and seek medical attention.

Conclusion

This compound is a multifaceted compound with significant relevance in microbiology and potential applications in biotechnology and drug development. Its role as a quorum-sensing autoinducer provides a target for developing novel anti-biofilm and anti-virulence strategies. A thorough understanding of its chemical properties, synthesis, and biological activity is paramount for any researcher or scientist working with this molecule. Further investigation into its metabolic pathways and toxicological profile will continue to be of high interest to the scientific community.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 60187-00-0 [sigmaaldrich.com]

- 3. This compound | 60187-00-0 | FD140424 [biosynth.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. pschemicals.com [pschemicals.com]

- 6. 3,6-Dimethylpyrazin-2-ol | C6H8N2O | CID 12565999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Engineered biosensors for the quorum sensing molecule 3,5-dimethyl-pyrazine-2-ol (DPO) reveal its presence in humans, animals, and bacterial species beyond Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into 3,5-Dimethylpyrazin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylpyrazin-2-ol, also known as DPO, is a heterocyclic organic compound with the chemical formula C₆H₈N₂O.[1][2] It has garnered significant interest in the scientific community, not for its direct therapeutic applications, but for its crucial role as a quorum-sensing autoinducer in various bacterial species, most notably the pathogenic bacterium Vibrio cholerae.[1][3][4] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density, controlling behaviors such as biofilm formation and virulence.[3][5] Understanding the spectroscopic properties of this compound is fundamental for its identification, quantification, and for elucidating its mechanism of action in bacterial signaling pathways. This technical guide provides a comprehensive overview of the available spectroscopic data, detailed experimental protocols for its characterization, and a visualization of its role in the Vibrio cholerae quorum-sensing pathway.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 60187-00-0 | [2][6] |

| Molecular Formula | C₆H₈N₂O | [2] |

| Molecular Weight | 124.14 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | DPO, 3,5-Dimethyl-2-pyrazinol | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.5 | Singlet | 1H | H-6 |

| ~ 2.4 | Singlet | 3H | C₅-CH₃ |

| ~ 2.2 | Singlet | 3H | C₃-CH₃ |

| Broad Singlet | 1H | OH | N₁-H or O-H (tautomer dependent) |

Note: Chemical shifts are predicted and may vary depending on the solvent and concentration. The position of the hydroxyl proton is highly variable and may exchange with deuterium (B1214612) in deuterated solvents.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~ 155 | C-2 |

| ~ 148 | C-5 |

| ~ 135 | C-3 |

| ~ 130 | C-6 |

| ~ 21 | C₅-CH₃ |

| ~ 19 | C₃-CH₃ |

Note: Chemical shifts are predicted based on data from similar pyrazine (B50134) structures.[7][8]

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 124 | 100 | [M]⁺ (Molecular Ion) |

| 96 | Variable | [M - CO]⁺ |

| 81 | Variable | [M - CO - CH₃]⁺ |

| 54 | Variable | Further fragmentation |

Note: Fragmentation patterns are predicted and can be influenced by the ionization method.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H / N-H stretch |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1650 | Strong | C=O stretch (in pyrazinone tautomer) |

| ~ 1600 | Medium | C=N stretch |

| ~ 1450 | Medium | C-H bend |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound. These protocols are based on standard techniques for the analysis of small organic molecules.

Synthesis of this compound

A common method for the synthesis of this compound involves the redox reaction of a corresponding dimethylpyrazine.[1]

Materials:

-

Hydrogen Peroxide (30%)

-

Sulfuric Acid

-

Pyridine-N-oxide (catalyst)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

Dissolve 2,5-dimethylpyrazine in a suitable organic solvent like dichloromethane.

-

Add a catalytic amount of pyridine-N-oxide.

-

Slowly add hydrogen peroxide to the mixture at room temperature while stirring.

-

Carefully add concentrated sulfuric acid dropwise.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Protocol:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate all peaks and determine the chemical shifts relative to the residual solvent peak.

-

-

¹³C NMR Protocol:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover a range of 0-200 ppm.

-

Use a sufficient number of scans for clear observation of all carbon signals.

-

Mass Spectrometry (MS)

-

Instrumentation: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

-

Protocol:

-

Infuse the sample solution into the ESI or EI source.

-

Acquire the mass spectrum in positive ion mode.

-

Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film on a salt plate.

-

Protocol:

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Role in Bacterial Signaling

In Vibrio cholerae, this compound (DPO) acts as an autoinducer in a specific quorum-sensing circuit.[3][4] This pathway operates in parallel to other quorum-sensing systems in the bacterium.[3] The biosynthesis of DPO is dependent on the enzyme threonine dehydrogenase (Tdh) and utilizes threonine and alanine (B10760859) as precursors.[3]

DPO binds to and activates a cytoplasmic transcription factor called VqmA.[3][4] The resulting DPO-VqmA complex then activates the transcription of a small regulatory RNA (sRNA) named VqmR.[3][4] VqmR, in turn, represses the expression of genes that are essential for biofilm formation and the production of virulence factors.[3][9] This signaling cascade allows V. cholerae to modulate its collective behaviors in response to changes in population density.[3]

Signaling Pathway Diagram

Caption: DPO signaling pathway in Vibrio cholerae.

Experimental Workflow Diagram

References

- 1. This compound | 60187-00-0 | Benchchem [benchchem.com]

- 2. This compound | 60187-00-0 | FD140424 [biosynth.com]

- 3. A Vibrio cholerae autoinducer-receptor pair that controls biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism underlying autoinducer recognition in the Vibrio cholerae DPO-VqmA quorum-sensing pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three autoinducer molecules act in concert to control virulence gene expression in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 9. pnas.org [pnas.org]

An In-depth Technical Guide on the Role of 3,5-Dimethylpyrazin-2-ol in Bacterial Communication

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Intercellular communication, or quorum sensing (QS), allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating processes crucial for their survival, virulence, and interaction with hosts. A significant, yet recently characterized, signaling molecule in this process is 3,5-Dimethylpyrazin-2-ol (DPO). This pyrazine-derived autoinducer is notably employed by the human pathogen Vibrio cholerae to control key behaviors such as biofilm formation and virulence factor production.[1][2][3] DPO and its cognate regulatory system represent a distinct signaling pathway that operates in concert with other known QS circuits. Understanding the biosynthesis, signaling cascade, and physiological impact of DPO offers a promising avenue for the development of novel anti-virulence strategies and biotechnological applications. This guide provides a comprehensive overview of the DPO signaling system, including its biochemical pathways, quantitative data, and detailed experimental protocols for its study.

Biosynthesis of this compound

The production of DPO in bacteria is intrinsically linked to amino acid metabolism, specifically requiring L-threonine and alanine (B10760859) as precursors.[1] The biosynthetic pathway is initiated by the catabolic degradation of L-threonine.

The key enzymatic steps are:

-

Dehydrogenation: The enzyme L-threonine 3-dehydrogenase (TDH), encoded by the tdh gene, catalyzes the NAD+-dependent oxidation of L-threonine to produce 2-amino-3-ketobutyrate (AKB).[4][5]

-

Decarboxylation: AKB is subsequently decarboxylated to form aminoacetone.[5]

-

Condensation and Cyclization: Aminoacetone serves as a crucial intermediate. It is believed to undergo condensation with N-alanyl-aminoacetone, followed by cyclization and oxidation to form the stable this compound molecule.[5] The precise enzymes involved in these final condensation and cyclization steps are not yet fully assigned.[5]

Studies have demonstrated that the concentration of L-threonine in the growth medium directly influences the rate of DPO synthesis, with richer conditions leading to higher production levels.[1][5]

Figure 1: Biosynthetic pathway of this compound (DPO).

The DPO Signaling Pathway in Vibrio cholerae

The core components of the DPO signaling cascade are:

-

Signal Reception: DPO, a small and likely membrane-permeable molecule, diffuses into the cytoplasm. There, it binds directly to its cognate receptor, VqmA, a LuxR-type cytoplasmic transcriptional regulator.[1][4]

-

Transcriptional Activation: The DPO-VqmA complex functions as an active transcription factor. It binds to the promoter region of the vqmR gene, activating its transcription.[1]

-

Regulatory RNA Action: VqmR is a small regulatory RNA (sRNA) that acts as the primary downstream effector of the DPO signal.[4]

-

Repression of Virulence and Biofilms: VqmR represses the expression of genes associated with biofilm formation and key virulence factors.[1][2] It achieves this by mechanisms such as base-pairing with target mRNAs, potentially destabilizing them or inhibiting their translation.[4]

A fascinating aspect of this system is its exploitation by a bacteriophage. The phage VP882 encodes a homolog of VqmA, termed VqmAphage, which also binds to host-produced DPO. This interaction triggers the phage's lytic cycle, linking bacterial population density directly to viral propagation.[1]

Figure 2: DPO-VqmA-VqmR signaling pathway in Vibrio cholerae.

Physiological Roles and Quantitative Data

The primary physiological role of DPO signaling is the modulation of collective behaviors. By repressing biofilm formation and virulence at high cell densities, the DPO system contributes to the complex regulatory network governing the lifestyle and pathogenicity of V. cholerae.[1][2] Strains of Vibrio cholerae exposed to DPO showed significant alterations in biofilm architecture and stability, highlighting its potential as a target for anti-cholera therapeutics.[1] Furthermore, the production of DPO has been linked to stress responses, suggesting it may play a broader role in bacterial adaptation.[1]

While detailed kinetic and binding data are still emerging, experimental studies have utilized specific concentrations of DPO to elicit biological responses. An engineered whole-cell biosensor has been developed for the sensitive detection of DPO in diverse samples, including those from human and rodent sources, indicating the molecule's presence beyond its initial discovery in V. cholerae.[2][3][6]

Table 1: Summary of Quantitative Data for this compound

| Parameter | Value / Condition | Organism / System | Reference |

| Experimental Concentration | Autoinducers added to a final concentration of 10 µM each | Vibrio cholerae | [4] |

| Biosensor Detection | Sensitive and reproducible bioluminescent measurements | Engineered microbial biosensor | [1][3] |

| Physiological Effect | Reduced biofilm formation | Vibrio cholerae | [1] |

Experimental Protocols

Chemical Synthesis of this compound

This protocol describes a common method for the chemical synthesis of DPO.

Materials:

-

Dimethylpyrazine

-

Hydrogen peroxide (H₂O₂)

-

Sulfuric acid (H₂SO₄)

-

Pyridine-N-oxide

-

Appropriate organic solvents (e.g., Dichloromethane)

-

Standard laboratory glassware for reflux and extraction

-

Rotary evaporator

-

Chromatography setup for purification (e.g., silica (B1680970) gel column)

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve dimethylpyrazine in a suitable solvent.

-

Redox Reaction: Slowly add hydrogen peroxide to the solution. To catalyze the reaction, carefully add a catalytic amount of sulfuric acid. Alternatively, deoxygenation of intermediates can be achieved using pyridine-N-oxide.[1]

-

Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane (B109758) multiple times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product using column chromatography on silica gel to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the final compound using techniques such as NMR spectroscopy and Mass Spectrometry.

DPO Detection using an Engineered Whole-Cell Biosensor

This protocol outlines the use of a bioluminescent biosensor for quantifying DPO concentrations.[1][3]

Materials:

-

Engineered biosensor strain (e.g., E. coli carrying a plasmid with vqmA and a vqmR promoter-luciferase reporter fusion).

-

Luria-Bertani (LB) medium or other suitable growth medium.

-

Samples to be tested for DPO (e.g., bacterial culture supernatants, tissue extracts).

-

DPO standards of known concentrations.

-

Microplate reader capable of measuring luminescence.

-

96-well microplates (opaque-walled for luminescence).

Methodology:

-

Inoculum Preparation: Grow an overnight culture of the biosensor strain in LB medium with appropriate antibiotics at 37°C with shaking.

-

Assay Preparation: The next day, dilute the overnight culture 1:100 into fresh medium and grow to an OD₆₀₀ of ~0.2.

-

Plate Loading: In a 96-well plate, add a fixed volume of the diluted biosensor culture to each well.

-

Sample Addition: Add the experimental samples and DPO standards to the wells. Include a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 4-6 hours) to allow for DPO uptake, VqmA activation, and luciferase expression.

-

Measurement: Measure the luminescence of each well using a microplate reader. It is also advisable to measure the OD₆₀₀ of each well to normalize the luminescence signal to cell density (Relative Light Units = Luminescence / OD₆₀₀).

-

Data Analysis: Construct a standard curve using the known DPO concentrations. Use this curve to determine the DPO concentration in the unknown samples.

Figure 3: Experimental workflow for DPO detection using a biosensor.

Biofilm Formation Assay

This protocol is used to assess the effect of DPO on bacterial biofilm formation.

Materials:

-

Bacterial strain of interest (e.g., Vibrio cholerae).

-

Appropriate growth medium (e.g., LB broth).

-

DPO stock solution.

-

96-well polystyrene microplates.

-

0.1% (w/v) Crystal Violet solution.

-

30% (v/v) Acetic acid in water.

-

Microplate reader capable of measuring absorbance at ~550 nm.

Methodology:

-

Culture Preparation: Grow an overnight culture of the bacterial strain.

-

Assay Setup: Dilute the overnight culture into fresh medium. In a 96-well plate, add the diluted culture to each well. Add DPO at various concentrations to the test wells, and an equivalent volume of solvent (vehicle) to the control wells.

-

Static Incubation: Incubate the plate without shaking at an appropriate temperature (e.g., 30°C or 37°C) for 24-48 hours to allow biofilm formation.

-

Washing: Carefully discard the medium and planktonic cells from the wells. Gently wash the wells three times with phosphate-buffered saline (PBS) or water to remove any remaining non-adherent cells.

-

Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Final Wash: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Solubilization: Add 30% acetic acid to each well to solubilize the crystal violet that has stained the adherent biofilm.

-

Quantification: Transfer the solubilized stain to a new plate (if necessary) and measure the absorbance at OD₅₅₀ using a microplate reader. A lower absorbance value in DPO-treated wells compared to the control indicates inhibition of biofilm formation.

Conclusion and Future Directions

This compound is a key autoinducer that governs a specific and important quorum-sensing pathway in Vibrio cholerae and potentially other bacteria. Its system, centered around the VqmA transcriptional regulator and the VqmR sRNA, provides a direct link between population density and the repression of critical virulence-associated phenotypes like biofilm formation. The elucidation of its biosynthetic pathway from common amino acids and the development of sensitive biosensors have paved the way for a deeper investigation into its role in microbial ecology, pathogenesis, and host-microbe interactions.

For drug development professionals, the DPO signaling pathway presents a compelling target. Inhibiting DPO biosynthesis, blocking its interaction with VqmA, or interfering with VqmR function could lead to novel anti-virulence agents that disarm pathogens without exerting selective pressure for resistance. Further research is required to fully characterize the enzymes in the DPO biosynthetic pathway, identify the complete regulon of VqmR, and screen for small molecule inhibitors of this critical communication system.

References

- 1. This compound | 60187-00-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Engineered biosensors for the quorum sensing molecule 3,5-dimethyl-pyrazine-2-ol (DPO) reveal its presence in humans, animals, and bacterial species beyond Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three autoinducer molecules act in concert to control virulence gene expression in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Portal [scholarship.miami.edu]

The Natural Occurrence of 3,5-Dimethylpyrazin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and biological significance of 3,5-Dimethylpyrazin-2-ol (DPO). DPO is an emerging molecule of interest due to its role in microbial communication and its potential presence in various biological systems. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates associated signaling pathways.

Natural Occurrence of this compound

This compound (DPO) is a heterocyclic organic compound that has been identified as a key signaling molecule in microbial systems. While research into its widespread natural distribution is ongoing, its presence has been confirmed in specific contexts.

Pyrazines as a class of compounds are commonly found in nature, often contributing to the aroma and flavor of various foods.[1][2] They are typically formed during the Maillard reaction in heated foods such as roasted meat, coffee, and bread.[2] Additionally, pyrazines can be of microbial origin, produced during fermentation processes.[1]

The known natural occurrences of this compound are summarized in the table below.

| Natural Source | Organism/System | Method of Detection | Quantitative Data | Reference |

| Microorganism | Vibrio cholerae | Engineered Biosensor | Detected, concentration-dependent signaling | [3][4] |

| Mammalian Tissues | Rodent and Human Samples | Engineered Biosensor | Detected | [4] |

| Heated Foods (related pyrazines) | Roasted Coffee | SIDA-UHPLC–MS/MS | 2,3,5-trimethylpyrazine: 1-6.7 mg/kg | |

| Fermented Foods (related pyrazines) | General Fermented Products | Not specified | Present | [1] |

Biosynthesis of Pyrazines

The biosynthesis of pyrazines often involves amino acids and sugars as precursors. While the specific pathway for this compound in Vibrio cholerae is a subject of ongoing investigation, studies on related pyrazines in other microorganisms, such as Bacillus subtilis, provide insights into potential mechanisms.[3] For example, the biosynthesis of 2-ethyl-3,5-dimethylpyrazine (B18607) in B. subtilis has been shown to originate from L-threonine and D-glucose.[5][6] Similarly, the biosynthesis of 2,5-dimethylpyrazine (B89654) is initiated from L-threonine.[7] These pathways typically involve a series of enzymatic and non-enzymatic reactions, including condensation and oxidation steps. Investigations suggest that under certain stress conditions, such as antibiotic stress, bacteria may produce a range of 3,5-disubstituted pyrazin-2-ones, including DPO.[3]

Signaling Pathway of this compound in Vibrio cholerae

In Vibrio cholerae, this compound functions as a quorum-sensing autoinducer.[3] Quorum sensing is a system of stimulus and response correlated to population density, which allows bacteria to coordinate their gene expression. DPO plays a crucial role in regulating virulence and biofilm formation.[3][4] The signaling cascade is initiated by the binding of DPO to the transcription factor VqmA.[3] This complex then modulates the expression of genes involved in these pathogenic processes.

Caption: Quorum-sensing pathway of this compound in Vibrio cholerae.

Experimental Protocols

The study of this compound involves a range of analytical techniques for its detection, quantification, and characterization.

Extraction and Quantification using SIDA-UHPLC–MS/MS

This method is suitable for the quantitative analysis of pyrazines in complex biological matrices like urine.

-

Sample Preparation: Fortify the sample with a known amount of a stable isotope-labeled internal standard of the analyte.

-

Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the pyrazines from the matrix.

-

Chromatographic Separation: Inject the extract into an ultra-high-performance liquid chromatography (UHPLC) system equipped with a suitable column (e.g., C18) to separate the analytes.

-

Mass Spectrometric Detection: Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection and quantification.

Identification using GC/MS

Gas chromatography coupled with mass spectrometry is a powerful tool for identifying volatile and semi-volatile compounds like pyrazines.

-

Extraction: Extract the volatile compounds from the sample using methods like headspace solid-phase microextraction (SPME) or solvent extraction.

-

Gas Chromatography: Separate the components of the extract on a GC column with a specific temperature program.

-

Mass Spectrometry: As the compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be compared to a library for identification.[8]

Detection using an Engineered Biosensor

A whole-cell biosensor has been developed for the specific and sensitive detection of DPO.[3][4]

-

Biosensor Construction: The biosensor consists of an engineered microbial strain that incorporates the VqmA regulatory protein from Vibrio cholerae and a reporter system, such as bioluminescence (luciferase).[4]

-

Assay: The sample containing DPO is introduced to the biosensor cells.

-

Detection: The binding of DPO to VqmA triggers the expression of the reporter gene, leading to a measurable signal (e.g., light output) that is proportional to the DPO concentration.[3][4]

Caption: A generalized experimental workflow for the analysis of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 60187-00-0 | Benchchem [benchchem.com]

- 4. Engineered biosensors for the quorum sensing molecule 3,5-dimethyl-pyrazine-2-ol (DPO) reveal its presence in humans, animals, and bacterial species beyond Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Biosynthesis Mechanism Involving 2,3-Pentanedione and Aminoacetone Describes the Production of 2-Ethyl-3,5-dimethylpyrazine and 2-Ethyl-3,6-dimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and identification of 2-methoxy-3,5-dimethylpyrazine, a potent musty compound from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]

3,5-Dimethylpyrazin-2-ol: A Technical Guide to its Role as a Quorum Sensing Autoinducer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylpyrazin-2-ol (DPO) is a quorum sensing (QS) autoinducer molecule primarily studied in the pathogenic bacterium Vibrio cholerae, the causative agent of cholera.[1][2] As a signaling molecule, DPO plays a crucial role in regulating gene expression in response to cell population density, thereby controlling key bacterial behaviors such as biofilm formation and virulence.[3][4][5] This technical guide provides a comprehensive overview of DPO, including its signaling pathway, quantitative activity data, and detailed experimental protocols for its study. The information presented here is intended to serve as a valuable resource for researchers in microbiology, infectious diseases, and drug development who are interested in the DPO-VqmA-VqmR quorum sensing circuit.

The DPO Signaling Pathway in Vibrio cholerae

At the core of DPO-mediated quorum sensing is a signaling cascade involving the cytoplasmic receptor and transcription factor VqmA and the small regulatory RNA (sRNA), VqmR.[4][5]

At low cell density, the concentration of DPO in the environment is minimal. As the bacterial population grows, the concentration of DPO surpasses a threshold, leading to its binding to the VqmA receptor.[1][2] This binding event induces a conformational change in VqmA, significantly enhancing its affinity for the promoter region of the vqmR gene.[1][6] The DPO-VqmA complex then acts as a transcriptional activator, initiating the transcription of vqmR.[4][5]

The resulting VqmR sRNA is a post-transcriptional regulator that targets and represses the translation of several mRNAs, most notably vpsT.[7][8] VpsT is a key transcriptional activator of genes responsible for the synthesis of the Vibrio polysaccharide (VPS), a major component of the biofilm matrix.[8] By repressing vpsT, VqmR effectively inhibits biofilm formation.[7][8] Additionally, VqmR has been shown to repress the expression of toxin genes, thereby modulating the virulence of V. cholerae.[9]

Quantitative Data

The following tables summarize the available quantitative data on the activity of the DPO-VqmA-VqmR quorum sensing circuit.

| Parameter | Value | Organism/System | Reference |

| VqmA-DPO binding to vqmR promoter (EC50) | ~2-8 fold lower protein concentration for 50% shift with DPO vs. without | In vitro (EMSA) | [1] |

| VqmR-mediated repression of vpsT | ~2.5-fold decrease in VpsT protein levels | Vibrio cholerae | [10] |

| VqmR-mediated repression of various genes (RNA-seq) | >2.5-fold downregulation | Vibrio cholerae | [11] |

| Gene | Fold Change (VqmR overexpression vs. control) | Function | Reference |

| vpsT | -2.5 | Biofilm formation activator | [11] |

| vca0068 | -3.1 | Unknown | [11] |

| vc1865 | -2.8 | Putative transport protein | [11] |

| vc1063 | -2.6 | Unknown | [11] |

| vca0591-vca0590 | -2.5 | Putative operon | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the DPO-VqmA-VqmR quorum sensing system.

Construction of a Whole-Cell Bioluminescent Biosensor for DPO Detection

This protocol describes the construction of an E. coli-based whole-cell biosensor to detect and quantify DPO. The biosensor utilizes the VqmA receptor and the vqmR promoter to drive the expression of a luciferase reporter gene in response to DPO.

Materials:

-

Vibrio cholerae genomic DNA

-

High-fidelity DNA polymerase

-

Restriction enzymes and T4 DNA ligase (or Gibson Assembly Master Mix)

-

Expression vector (e.g., pBAD series with an inducible promoter)

-

Reporter plasmid with a promoterless luxCDABE operon

-

Chemically competent E. coli (e.g., DH5α for cloning, a suitable expression strain for the assay)

-

LB medium and agar (B569324) plates with appropriate antibiotics

-

This compound (DPO) standard

Procedure:

-